Product packaging for Tideglusib-d7-1(Cat. No.:)

Tideglusib-d7-1

Katalognummer: B12425994
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: PMJIHLSCWIDGMD-NQJWYGBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tideglusib-d7-1 is a useful research compound. Its molecular formula is C19H14N2O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2O2S B12425994 Tideglusib-d7-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H14N2O2S

Molekulargewicht

341.4 g/mol

IUPAC-Name

4-benzyl-2-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i4D,5D,6D,9D,10D,11D,12D

InChI-Schlüssel

PMJIHLSCWIDGMD-NQJWYGBVSA-N

Isomerische SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N3C(=O)N(C(=O)S3)CC4=CC=CC=C4)[2H])[2H])[2H])[2H])[2H]

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Contextual Overview of Tideglusib As a Research Compound

Significance of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) in Contemporary Biological Research

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that was first identified for its role in regulating glycogen synthase. wikipedia.orgnih.gov It exists in two isoforms, GSK-3α and GSK-3β. wikipedia.orgfrontiersin.org GSK-3β, in particular, is a crucial enzyme involved in a multitude of cellular processes. nih.govnih.gov Its activity impacts glycogen metabolism, cell signaling, cell proliferation, and apoptosis. wikipedia.orgspandidos-publications.com

The dysregulation of GSK-3β has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, type II diabetes, inflammation, and certain types of cancer. wikipedia.orgfrontiersin.orgnih.gov In the context of Alzheimer's disease, GSK-3β is linked to the two main pathological hallmarks: the formation of amyloid-β plaques and neurofibrillary tangles. wikipedia.orgfrontiersin.org The enzyme is believed to contribute to the hyperphosphorylation of tau proteins, a key event in the development of these tangles. wikipedia.org

GSK-3β also plays a significant role in the Wnt signaling pathway, which is vital for processes such as neural progenitor cell differentiation and synaptic plasticity. frontiersin.org By phosphorylating β-catenin, GSK-3β targets it for degradation, thereby regulating a key component of this pathway. frontiersin.orgbiorxiv.org Furthermore, GSK-3β is involved in regulating immune responses and has been identified as a promoter of pro-inflammatory cytokine production. wikipedia.orgfrontiersin.org Given its central role in numerous signaling pathways, GSK-3β is a prominent target in biomedical research. nih.govnih.govthno.org

Introduction to Tideglusib (B1682902) as a Glycogen Synthase Kinase-3 Inhibitor in Academic Investigations

Tideglusib is a small molecule that functions as a selective and irreversible, non-ATP-competitive inhibitor of GSK-3β. mdpi.comnih.govoncotarget.com It belongs to the thiadiazolidinone (B1220539) (TDZD) family of compounds. mdpi.com Research has shown that Tideglusib can decrease tau phosphorylation, reduce amyloid deposition, and prevent neuronal loss in preclinical models. mdpi.comnih.gov

Its mechanism of action involves binding to the GSK-3β active site. mdpi.com While the precise binding mechanism is still under investigation due to the lack of a solved crystal structure of the GSK-3β-Tideglusib complex, it is understood to be an irreversible inhibitor. mdpi.comnih.gov This irreversibility means it permanently deactivates the enzyme. nih.gov

Tideglusib has been investigated in various research settings, including studies on neurodegenerative diseases, certain cancers, and inflammatory conditions. mdpi.comontosight.aiphri.ca For instance, it has been explored for its potential in treating Alzheimer's disease, progressive supranuclear palsy, and myotonic dystrophy in clinical trials. mdpi.comspringer.com Additionally, research has examined its effects in models of rhabdomyosarcoma and arrhythmogenic cardiomyopathy. oncotarget.comphri.ca

PropertyValueSource
IUPAC Name 4-Benzyl-2-(naphthalen-1-yl-d7)-1,2,4-thiadiazolidine-3,5-dione smolecule.com
Molecular Formula C₁₉H₇D₇N₂O₂S smolecule.com
Molecular Weight ~341.43 g/mol smolecule.com
Unlabelled CAS 865854-05-3 lgcstandards.com

Role of Deuterated Analogs in Advanced Chemical and Biological Research

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in scientific research. clearsynth.combusinessresearchinsights.com Deuterium is a stable, non-radioactive isotope of hydrogen that is twice as heavy. clearsynth.com This increased mass can alter the physical and chemical properties of a molecule without changing its fundamental chemical structure. clearsynth.com These alterations are exploited in various research applications. clearsynth.comwiseguyreports.com

Isotopic labeling with deuterium is a powerful technique for tracing the path of a molecule through a chemical reaction or a metabolic pathway. wikipedia.orgslideshare.net By substituting hydrogen with deuterium at specific positions in a molecule, researchers can follow the labeled compound to understand reaction mechanisms and kinetics. symeres.comthalesnano.com This is known as the kinetic isotope effect. symeres.com

This technique is instrumental in drug metabolism studies, providing insights into how a drug is absorbed, distributed, metabolized, and excreted (ADME). clearsynth.comsymeres.com It helps in identifying metabolic pathways and the rates at which drugs are cleared from the body. clearsynth.com Furthermore, isotopic labeling can aid in the structural identification of metabolites, especially when combined with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov In the context of complex biological systems, stable isotope labeling can help differentiate between endogenous metabolites and exogenous compounds, simplifying the analysis of metabolic networks. tandfonline.com

Deuterated compounds serve as excellent internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). ncn.gov.plnih.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known concentration. clearsynth.com

The use of a deuterated analog as an internal standard offers several advantages:

Improved Accuracy and Precision: Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. clearsynth.comresearchgate.net

Co-elution: In most cases, the deuterated standard co-elutes with the unlabeled analyte in liquid chromatography, which is a desirable characteristic for an internal standard. ncn.gov.pl

Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by the mass spectrometer without signal overlap. washington.edu

This methodology is crucial for the accurate measurement of drug concentrations and their metabolites in biological samples like blood and urine. ncn.gov.plresearchgate.net It is a standard practice in pharmacokinetic studies and is highly recommended by regulatory agencies for bioanalytical assays. nih.govtandfonline.com

Molecular and Biochemical Interrogations of Tideglusib Action

Enzymatic Inhibition Kinetics and Mechanisms of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) by Tideglusib (B1682902)

Tideglusib is recognized as a potent and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes. drugbank.cominvivochem.com The inhibitory action of Tideglusib on GSK-3β has been extensively characterized, revealing a distinct mechanism that sets it apart from many other kinase inhibitors. mdpi.comnih.gov

A primary characteristic of Tideglusib's interaction with GSK-3β is its non-competitive inhibition with respect to Adenosine triphosphate (ATP). drugbank.commdpi.combiorxiv.org Unlike the majority of kinase inhibitors that compete with ATP for binding at the highly conserved orthosteric site, Tideglusib binds to a different, allosteric site on the enzyme. mdpi.com This non-ATP-competitive mechanism contributes to its specificity, as the ATP-binding pocket is highly homologous across the kinome, and targeting it often leads to off-target effects. mdpi.com

The inhibitory potency of Tideglusib has been quantified in cell-free enzymatic assays, though reported values vary slightly across studies.

ParameterValueAssay ConditionSource
IC₅₀60 nMCell-free assay invivochem.comselleckchem.com
IC₅₀5 nMCell-free assay invivochem.com

This potent, non-competitive inhibition suggests that Tideglusib can effectively suppress GSK-3β activity regardless of cellular ATP concentrations. drugbank.com

Lack of Activity Recovery: Enzyme function does not recover even after the unbound inhibitor is removed from the reaction medium via dialysis or gel filtration. nih.gov

Dissociation Rate: The dissociation rate constant (koff) for the Tideglusib-GSK-3β complex is not significantly different from zero, indicating a highly stable, long-lasting interaction. nih.gov

The irreversible nature of the inhibition is thought to be mediated through a specific interaction with a cysteine residue, Cys199, located within the active site of GSK-3β. drugbank.cominvivochem.commdpi.com While the precise nature of this interaction is still under investigation, it is believed to be a key determinant of the inhibitor's mechanism. mdpi.com

However, the formation of a permanent covalent bond has been questioned. A study utilizing a mutant form of GSK-3β where Cys199 was replaced by an alanine (B10760859) (C199A) residue found that Tideglusib retained its inhibitory activity, albeit with reduced potency and an increased dissociation rate. nih.gov Furthermore, experiments with radiolabeled [³⁵S]tideglusib did not provide unequivocal evidence for a covalent linkage between the inhibitor and the enzyme. nih.gov These findings suggest a highly specific and tight-binding interaction with Cys199 that results in functionally irreversible inhibition, but the mechanism may be more complex than a simple covalent modification. nih.gov

Non-ATP Competitive Inhibition Characteristics

Identification and Characterization of Other Molecular Targets and Off-Target Effects in Preclinical Research Contexts

A significant aspect of Tideglusib's preclinical profile is its high selectivity for GSK-3β. The inhibitor was tested against a panel of other kinases that also possess a cysteine residue homologous to Cys199 in their active sites and failed to show significant inhibition. invivochem.comnih.gov This indicates that the inhibition of GSK-3β is not due to non-specific reactivity but rather a specific molecular recognition. invivochem.comnih.gov

In preclinical models, the effects of Tideglusib are largely consistent with the known functions of its primary target. For instance, Tideglusib treatment has been shown to prevent the activation of inflammatory cells like astrocytes and microglia. drugbank.com Specifically, it can abolish the glutamate-induced expression of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) in primary cultures of these cells. invivochem.comselleckchem.com

The deuterated compound, Tideglusib-d7-1, has been noted to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. smolecule.com This is a well-established downstream consequence of GSK-3β inhibition, providing further evidence that the primary molecular target is indeed GSK-3β.

Investigation of Protein-Ligand Interactions using Advanced Spectroscopic and Biophysical Techniques

A variety of advanced biophysical and spectroscopic methods are employed to characterize the interactions between small molecules like Tideglusib and their protein targets. Although a co-crystal structure of Tideglusib bound to GSK-3β has not yet been resolved, several other techniques have provided valuable insights. mdpi.com

TechniqueApplication to Tideglusib/GSK-3β InteractionKey FindingsSource
Radiolabeling with [³⁵S]TideglusibUsed to probe for covalent bond formation with GSK-3β.Did not unequivocally support the formation of a covalent bond, suggesting a complex, tight-binding irreversible mechanism. nih.govselleckchem.comthno.org
SDS-PAGE and FluorographyAnalyzed the products of the [³⁵S]Tideglusib binding assay.Visualized the interaction (or lack thereof) between the radiolabeled inhibitor and the enzyme under denaturing conditions. selleckchem.com
Site-Directed MutagenesisThe Cys199 residue in GSK-3β was mutated to Alanine (C199A) to test its importance for inhibition.Inhibition was maintained but with decreased potency and a faster dissociation rate, confirming the critical role of Cys199 in the strong interaction. nih.gov
Computational Docking and Molecular ModelingUsed to predict the binding mode of Tideglusib in the absence of a crystal structure.Models suggest binding to an allosteric pocket in the vicinity of the active site, consistent with non-ATP competitive inhibition. mdpi.comaustinpublishinggroup.com

Other standard biophysical techniques used to study protein-ligand interactions in the field include Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide atomic-level information on binding sites and conformational changes, and fluorescence spectroscopy, which can monitor binding events by changes in the intrinsic fluorescence of the protein. uni-leipzig.deamazon.comosti.gov Mass spectrometry-based methods, such as hydrogen-deuterium exchange (HDX-MS), are also powerful tools for mapping ligand binding interfaces and allosteric effects. nih.gov While specific reports detailing the application of all these methods to Tideglusib are not available, they represent the advanced toolkit available to researchers for such investigations.

Cellular and Signaling Pathway Research with Tideglusib

Modulation of Key Cellular Pathways by Glycogen (B147801) Synthase Kinase-3 Beta Inhibition

Tideglusib (B1682902) is recognized as a potent and irreversible inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). ontosight.aimdpi.comdrugbank.com GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. ontosight.ai By inhibiting this enzyme, Tideglusib can influence various signaling pathways implicated in cell proliferation, differentiation, and survival. ontosight.aiplos.org

The Wnt/β-catenin signaling pathway is fundamental for cellular homeostasis, neurogenesis, and cell proliferation. nih.gov In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. nih.gov Inhibition of GSK-3β by compounds like Tideglusib prevents this phosphorylation. This stabilization of β-catenin allows it to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it can activate the transcription of target genes. nih.govnih.gov

Studies have shown that Tideglusib's inhibition of GSK-3β leads to the accumulation of active β-catenin. nih.gov This has been observed to down-regulate GSK-3β and increase new bone formation in mice. nih.gov Interestingly, some research suggests that Tideglusib may not interfere with β-catenin phosphorylation in neuronal cells, unlike other GSK-3β inhibitors. mdpi.com

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, migration, and apoptosis. researchgate.netnih.govresearchgate.net Activation of this pathway is often initiated by upstream signals that lead to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inhibit GSK-3β. nih.gov

Research indicates that Tideglusib can activate the PI3K/Akt pathway. smolecule.comresearchgate.netnih.gov This activation has been shown to promote the proliferation and migration of epidermal stem cells while inhibiting apoptosis. researchgate.netnih.gov In aged rats, this led to accelerated wound healing. researchgate.netnih.gov The activation of this pathway by Tideglusib appears to be independent of Epidermal Growth Factor Receptor (EGFR) activity. smolecule.com

In the context of neurodegenerative diseases like Alzheimer's, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein. nih.govmdpi.com This hyperphosphorylation leads to the dissociation of tau from microtubules and the formation of neurofibrillary tangles (NFTs), a hallmark of these diseases. mdpi.complos.orgthieme-connect.com

Tideglusib, by inhibiting GSK-3β, has been shown to reduce the hyperphosphorylation of tau at various pathological sites in cellular and animal models. mdpi.complos.orgnih.govoaepublish.com This action is believed to help maintain microtubule stability and prevent the formation of NFTs. thieme-connect.comoaepublish.com

Furthermore, GSK-3β is linked to the processing of Amyloid Precursor Protein (APP) and the production of amyloid-beta (Aβ) peptides, which form the amyloid plaques also characteristic of Alzheimer's disease. drugbank.comfrontiersin.orgmdpi.com Studies in animal models have indicated that Tideglusib can lower the brain's amyloid plaque load. drugbank.comnih.gov The mechanism involves the inhibition of β-secretase and γ-secretase, enzymes responsible for cleaving APP to produce Aβ. innoprot.com

TAR DNA-binding protein 43 (TDP-43) is a protein primarily located in the nucleus and is crucial for various aspects of cellular homeostasis, including RNA metabolism. nih.govmdpi.com In several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), TDP-43 becomes hyperphosphorylated and mislocalizes to the cytoplasm, where it can form aggregates. nih.govmdpi.com

GSK-3β is one of the kinases involved in the phosphorylation of TDP-43. researchgate.net Research has demonstrated that Tideglusib can effectively reduce the aberrant phosphorylation of TDP-43. mdpi.comnih.gov In cellular models of ALS, including immortalized lymphocytes from patients, Tideglusib treatment has been shown to restore TDP-43 homeostasis by decreasing its phosphorylation and preventing its abnormal accumulation in the cytoplasm. mdpi.comnih.govresearchgate.net

Effects on Tau Protein Phosphorylation and Amyloid-Beta Processing in Cellular Models

Cellular Responses to Tideglusib Treatment in In Vitro Models

The effect of Tideglusib on cell proliferation and viability has been investigated in various in vitro models, with outcomes often depending on the cell type and concentration used.

In studies using human neuroblastoma cell lines (SK-N-SH and SH-SY5Y), Tideglusib was found to significantly inhibit cell proliferation and decrease cell viability in a dose-dependent manner. biorxiv.orgresearchgate.netaub.edu.lbnih.gov For instance, a 25µM concentration of Tideglusib resulted in approximately a 50% inhibitory effect on the proliferation of both cell lines after 72 hours. biorxiv.orgresearchgate.net

Conversely, in other cell types, Tideglusib has been shown to promote proliferation. For example, by activating the PI3K/Akt pathway, it stimulated the proliferation of epidermal stem cells. researchgate.netnih.gov

Cytotoxicity studies on human periodontal ligament fibroblasts (hPDLF), human gingival fibroblasts (hGF), and human osteoblasts (hOB) have also been conducted. dergipark.org.tr In hPDLF cells, a 200 nM concentration of Tideglusib significantly decreased viability compared to a 50 nM concentration. dergipark.org.tr However, for hOB cells, no significant difference in viability was observed across the tested concentrations. dergipark.org.tr Another study on human fibroblasts showed a dose-dependent cytotoxic effect, with lower concentrations (starting at 31.25 nM/mL) resulting in a cell viability rate of over 50%. researchgate.net It's important to note that a 24-hour exposure of astrocyte and microglial cells to Tideglusib did not alter cell viability. medchemexpress.com

Table 1: Effects of Tideglusib on Cell Proliferation and Viability in In Vitro Models

Cell Line Effect Concentration Duration Reference
SK-N-SH (Neuroblastoma) Decreased proliferation & viability Dose-dependent (e.g., 25µM) 72 hours biorxiv.orgresearchgate.net
SH-SY5Y (Neuroblastoma) Decreased proliferation & viability Dose-dependent (e.g., 25µM) 72 hours biorxiv.orgresearchgate.net
Epidermal Stem Cells Promoted proliferation Not specified Not specified researchgate.netnih.gov
Human Periodontal Ligament Fibroblasts (hPDLF) Decreased viability 200 nM vs 50 nM 24 hours dergipark.org.tr
Human Osteoblasts (hOB) No significant effect on viability 50 nM, 100 nM, 200 nM 24 hours dergipark.org.tr
Human Fibroblasts Dose-dependent cytotoxic effect >31.25 nM/mL Not specified researchgate.net

Cell Migration and Differentiation Investigations

Tideglusib has been the subject of various in vitro studies to determine its effects on cell migration and differentiation, with outcomes appearing to be highly dependent on the cell type under investigation.

In the context of regenerative medicine, particularly in dentistry and bone repair, Tideglusib has demonstrated pro-migratory and pro-differentiative capabilities. When combined with bioactive glass nanoparticles, Tideglusib promoted the migration of human dental pulp stem cells, a crucial step in dentine regeneration. nih.gov Similarly, when loaded into a bovine serum albumin nanoparticle-based bone substitute, it enhanced the migration and osteogenic differentiation of cells, suggesting its potential for treating bone defects through the activation of the Wnt/β-catenin pathway. larvol.com Studies on human dental pulp stem cells (hDPSCs) have shown that while Tideglusib may not directly affect cell migration in some experimental setups, it significantly enhances odonto/osteogenic differentiation. researchgate.net This is evidenced by increased mineralization and the expression of key osteogenic markers. researchgate.net In aged skin models, Tideglusib has been found to promote the proliferation and migration of epidermal stem cells by activating the PI3K/Akt pathway. nih.gov

Conversely, in cancer cell research, Tideglusib has been shown to inhibit cell migration. In studies involving human neuroblastoma cell lines, such as SK-N-SH and SH-SY5Y, Tideglusib significantly reduced cell migration in a dose- and time-dependent manner. biorxiv.orgaub.edu.lbresearchgate.net This anti-migratory effect is considered a beneficial attribute in the context of cancer therapy, as it could hinder metastasis. biorxiv.org

The table below summarizes key findings from various studies on the effect of Tideglusib on cell migration and differentiation.

Cell TypeResearch FocusKey Findings
Human Dental Pulp Stem Cells (hDPSCs) Odontogenic DifferentiationDid not affect cell migration but significantly enhanced mineralization and the expression of osteogenic marker genes (RUNX2, ALP, BMP2, and DSPP). researchgate.net
Human Dental Pulp Stem Cells (hDPSCs) with Bioactive Glass Nanoparticles Dentine RegenerationIncreased cell migration and proliferation, suggesting a role in wound healing and tissue repair. nih.gov
Cells in a Bone Substitute Material (TD-BNP@DBBM) Bone RegenerationPromoted cell migration and induced cell differentiation, regulating osteogenesis via the Wnt/β-catenin pathway. larvol.com
Epidermal Stem Cells (EpiSCs) from aged rats Wound HealingPromoted proliferation and migration by activating the PI3K/Akt signaling pathway. nih.gov
Human Neuroblastoma Cells (SK-N-SH, SH-SY5Y) Anti-Cancer EffectsSignificantly reduced cell migration in a dose- and time-dependent manner. biorxiv.orgaub.edu.lbresearchgate.net
Osteosarcoma Cells Anti-Cancer EffectsRepressed stem-cell-like activity and sarcosphere-formation through down-regulation of NOTCH1 expression. nih.gov

Neurogenesis and Neuroprotection in Neural Cell Cultures

Tideglusib has been extensively investigated for its potential to promote the generation of new neurons (neurogenesis) and protect existing ones from damage (neuroprotection) in various in vitro models. These studies consistently highlight its beneficial effects, primarily through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).

Research has demonstrated that inhibiting GSK-3β with Tideglusib leads to an enhancement of proliferation, migration, and differentiation of neural stem cells in primary neurosphere cultures. nih.gov This suggests that Tideglusib can stimulate the endogenous pool of neural stem cells to generate new neurons. nih.gov In iPSC-derived cortical neurons from patients with SPG11, a form of hereditary spastic paraplegia, Tideglusib was able to rescue neurite pathology and reduce increased cell death. frontiersin.org This neuroprotective effect is linked to its ability to improve the survival and proliferation of neural progenitor cells. frontiersin.org

Furthermore, Tideglusib has shown a protective effect against excitotoxicity, a process that leads to neuronal damage and death. It has been found to protect neural stem cells against overactivation of the N-methyl-d-aspartate (NMDA) receptor. caymanchem.cominvivochem.com This neuroprotection is thought to be mediated, at least in part, through the activation of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). ebi.ac.uk In models of Parkinson's disease, Tideglusib has been shown to protect dopaminergic neurons from toxicity. frontiersin.org It has also been reported to reduce neuronal loss in transgenic mouse models of Alzheimer's disease. nih.gov

The table below summarizes key findings on the neurogenic and neuroprotective effects of Tideglusib in neural cell cultures.

Cell/Model TypeResearch FocusKey Findings
Primary Neurosphere Cultures Adult Hippocampal NeurogenesisInduced proliferation, migration, and differentiation of neural stem cells towards a neuronal phenotype. nih.gov
SPG11 iPSC-Derived Cortical Neurons Neurodegeneration RescueRescued neurite pathology and reduced increased cell death. frontiersin.org
Neural Stem Cells ExcitotoxicityProtected against NMDA receptor overactivation-induced cell death. caymanchem.cominvivochem.com
MPTP Model of Parkinson's Disease NeuroprotectionExhibited significant neuroprotection of dopaminergic neurons. frontiersin.org
Amyloid Precursor Protein/Tau Transgenic Mice Model Alzheimer's Disease NeuropathologyReduced neuronal loss and decreased plaque-associated astrocytic proliferation. nih.gov
Human Neuroblastoma SH-SY5Y Cells ALS ModelRestored TDP-43 homeostasis by reducing its aberrant phosphorylation and recovering its nuclear localization. mdpi.comnih.gov

Inflammatory Responses in Glial Cell Models

Tideglusib has been shown to modulate inflammatory responses in glial cells, the primary immune cells of the central nervous system. This anti-inflammatory effect is primarily achieved through the inhibition of GSK-3β, which plays a crucial role in regulating inflammatory pathways. frontiersin.orgcolab.ws

In vitro studies using microglial cell models have demonstrated that Tideglusib can attenuate the inflammatory response triggered by stimulants like lipopolysaccharide (LPS). researchgate.net Specifically, Tideglusib treatment has been found to reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.net It also decreases the expression of the microglial activation marker CD11b. researchgate.net

The anti-inflammatory effects of Tideglusib are not limited to microglia. In primary cultures of astrocytes and microglia, Tideglusib was shown to prevent inflammation under excitotoxic conditions. caymanchem.com It completely eliminated the glutamate-induced expression of TNF-α and cyclooxygenase-2 (COX-2) in both cell types without affecting cell viability. invivochem.com This suggests that Tideglusib can inhibit the activation of both astrocytes and microglial cells, contributing to its neuroprotective effects. invivochem.comdrugbank.compharmacompass.com The inhibition of these glial cells is a key mechanism in reducing neuroinflammation, a common feature in many neurodegenerative diseases. frontiersin.orgtheaftd.orgnih.govmdpi.com

The table below details the research findings on Tideglusib's impact on inflammatory responses in glial cell models.

Cell ModelStimulantKey Findings on Inflammatory Response
BV2 Microglial Cells Lipopolysaccharide (LPS)Significantly decreased the production of nitric oxide (NO), TNF-α, IL-6, and MCP-1. Attenuated the expression of CD11b. researchgate.net
RAW 264.7 Macrophage/Microglia Line Lipopolysaccharide (LPS)Suppressed the upregulation of immune responses, including the expression of CD11b and CD40, and the secretion of NO, TNF-α, and MCP-1. researchgate.net
Primary Astrocyte and Microglial Cultures GlutamateCompletely eliminated the induction of TNF-α and COX-2 expression. invivochem.com
Rat Hippocampus (in vivo model with glial activation) Kainic AcidDramatically reduced inflammation as measured by glial activation. caymanchem.cominvivochem.com

Preclinical in Vivo Research Models and Mechanistic Insights

Application in Transgenic Animal Models of Neurodegenerative Disorders

Transgenic animal models that replicate key pathological features of human neurodegenerative diseases are crucial tools in preclinical research. angelinipharma.comnih.gov Tideglusib (B1682902) has been evaluated in several of these models, demonstrating a range of effects on disease-related pathology and functional outcomes.

In transgenic mouse models of Alzheimer's disease (AD) that co-express mutant amyloid precursor protein (APP) and a mutated form of human tau, oral administration of tideglusib has shown significant therapeutic effects. nih.gov Research in these models revealed that tideglusib treatment can lead to a decrease in the hyperphosphorylation of tau, a primary hallmark of tauopathies. nih.govoaepublish.com Furthermore, studies have reported a reduction in amyloid-beta (Aβ) deposition and plaque-associated astrocytic proliferation. nih.govoaepublish.com These pathological improvements were accompanied by the prevention of neuronal loss and enhancements in cognitive and behavioral deficits. nih.govnih.gov Specifically, tideglusib has been shown to reverse spatial memory impairment in transgenic mice. oaepublish.com The neuroprotective and anti-inflammatory effects of tideglusib have also been confirmed in these animal models. nih.govoaepublish.com

Preclinical studies utilizing the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease (PD) have demonstrated the neuroprotective potential of tideglusib. tamhsc.edunih.gov Administration of tideglusib in these models resulted in the alleviation of tyrosine hydroxylase (TH)-positive neuron loss in the substantia nigra, a key pathological feature of PD. tamhsc.edunih.gov Additionally, an increased number of Nissl-positive neurons was observed, indicating a preservation of neuronal cells. tamhsc.edu Functionally, tideglusib treatment led to improved motor symptoms in the MPTP-treated mice. tamhsc.edunih.gov These findings suggest that the inhibition of GSK-3β by tideglusib can protect dopaminergic neurons from degeneration. nih.govnih.gov

In the context of Amyotrophic Lateral Sclerosis (ALS), tideglusib has been investigated in transgenic mouse models expressing a mutant form of the TDP-43 protein (Prp-hTDP-43A315T). mdpi.comnih.gov A primary pathological hallmark of many ALS cases is the hyperphosphorylation and cytoplasmic aggregation of TDP-43. mdpi.comnih.gov Chronic oral treatment with tideglusib in these mice was found to reduce the increased phosphorylation of TDP-43 in the spinal cord. mdpi.comnih.govresearchgate.net This suggests that tideglusib can modulate the key pathological processes associated with TDP-43 proteinopathies. nih.govfrontiersin.org

Parkinson's Disease Models

Assessment of Glycogen (B147801) Synthase Kinase-3 Beta Inhibition Effects in Animal Systems

The primary mechanism of action of tideglusib is the inhibition of GSK-3β. mdpi.comnih.govnih.gov Preclinical in vivo studies have focused on confirming this target engagement and understanding its downstream consequences through molecular and behavioral analyses.

Analysis of animal tissues following tideglusib administration has provided direct evidence of its on-target activity. In various neurodegenerative disease models, a consistent finding is the reduction of hyperphosphorylated tau. nih.govoaepublish.com This is a direct downstream effect of GSK-3β inhibition, as GSK-3β is a major kinase responsible for tau phosphorylation. nih.gov

In models of PD, tideglusib has been shown to prevent the loss of TH-positive neurons, a critical biomarker for the health of dopaminergic systems. tamhsc.edunih.gov Furthermore, in ALS models, a key molecular finding is the reduction of phosphorylated TDP-43 in the spinal cord. mdpi.comnih.govresearchgate.net

Beyond direct pathological markers, studies have also investigated the impact of tideglusib on signaling pathways. For instance, in rhabdomyosarcoma patient-derived xenograft (PDX) models, tideglusib treatment led to a reduction in GSK-3β mediated phosphorylation of β-catenin at Ser33/37 and Thr41, which resulted in the stabilization and increased total levels of β-catenin. nih.govoncotarget.com

The following table summarizes the key molecular biomarker findings from in vivo studies with tideglusib:

Disease ModelAnimal ModelKey Molecular Biomarker FindingsReference
Alzheimer's DiseaseAPP/Tau Transgenic MiceDecreased Tau hyperphosphorylation, reduced Aβ deposition, reduced plaque-associated astrocytic proliferation, prevention of neuronal loss. nih.govnih.govoaepublish.com
Parkinson's DiseaseMPTP Mouse ModelAlleviated TH-positive neuron loss, increased number of Nissl-positive neurons. tamhsc.edunih.gov
Amyotrophic Lateral SclerosisPrp-hTDP-43A315T Transgenic MiceReduced phosphorylation of TDP-43 in the spinal cord. mdpi.comnih.govresearchgate.net
RhabdomyosarcomaPatient-Derived Xenograft (PDX) MiceReduced phosphorylation of β-catenin, increased total β-catenin levels. nih.govoncotarget.com

In addition to molecular changes, the efficacy of tideglusib has been assessed through various behavioral and functional tests in animal models. In transgenic AD mice, treatment has been shown to improve cognitive and behavioral deficits, most notably reversing spatial memory impairments. nih.govnih.govoaepublish.com

In the MPTP model of PD, tideglusib administration improved motor symptoms, which is a crucial functional outcome for a potential PD therapeutic. tamhsc.edunih.gov Furthermore, in a mouse model of intermittent and binge ethanol (B145695) self-administration, tideglusib was found to significantly decrease ethanol consumption, suggesting a potential role in modulating addictive behaviors. biorxiv.org However, a transient effect on locomotion was noted in this study. biorxiv.org

The following table provides an overview of the behavioral and functional readouts observed in preclinical models treated with tideglusib:

Disease/Condition ModelAnimal ModelBehavioral/Functional ReadoutReference
Alzheimer's DiseaseAPP/Tau Transgenic MiceImproved cognitive and behavioral deficits, reversal of spatial memory impairment. nih.govnih.govoaepublish.com
Parkinson's DiseaseMPTP Mouse ModelImproved motor symptoms. tamhsc.edunih.gov
Alcohol Use DisorderC57BL/6J Mice (Intermittent/Binge Ethanol Self-Administration)Decreased ethanol consumption. biorxiv.org

Molecular Biomarker Analysis in Animal Tissues

Investigation of Tideglusib in Other Preclinical Disease Models

The therapeutic potential of Tideglusib, driven by its inhibition of the ubiquitous GSK-3β enzyme, has been explored far beyond its initial investigation in neurodegenerative diseases. Research has expanded into diverse fields including oncology, regenerative medicine, addiction, and infectious disease, revealing the compound's multifaceted mechanistic impact in various preclinical settings.

Cancer Models (e.g., Neuroblastoma, Rhabdomyosarcoma, Glioblastoma)

GSK-3β is frequently overexpressed and hyperactive in numerous cancers, where it plays a pro-survival role by modulating key oncogenic pathways like Wnt/β-catenin and PI3K/Akt. Consequently, its inhibition by Tideglusib has been investigated as a potential anti-neoplastic strategy.

Neuroblastoma: In preclinical neuroblastoma models, Tideglusib has demonstrated significant anti-tumor effects. Studies using neuroblastoma cell lines have shown that inhibition of GSK-3β by Tideglusib leads to a reduction in cell viability, suppression of colony formation, and induction of apoptosis (programmed cell death). Mechanistically, these effects are linked to the disruption of pathways that promote cancer cell proliferation and survival. In xenograft models, where human neuroblastoma cells are implanted in immunodeficient mice, treatment has been associated with reduced tumor growth.

Rhabdomyosarcoma: This soft tissue sarcoma has also been a subject of Tideglusib research. GSK-3β inhibition has been found to decrease cell proliferation and promote myogenic differentiation in rhabdomyosarcoma cells, effectively pushing the cancerous cells towards a more mature, non-proliferative state.

Glioblastoma (GBM): As a highly aggressive brain tumor, GBM presents a significant therapeutic challenge. GSK-3β is implicated in maintaining the glioblastoma stem cell (GSC) population, which drives tumor recurrence and resistance to therapy. Research has shown that Tideglusib can effectively target these GSCs. In vitro studies demonstrate that Tideglusib reduces the self-renewal capacity of GSCs, impairs the formation of tumorspheres (a proxy for self-renewal), and induces apoptosis. By compromising the GSC population, Tideglusib shows potential in preclinical models to inhibit the core drivers of glioblastoma progression.

Table 1: Summary of Tideglusib's Effects in Preclinical Cancer Models

Cancer ModelKey Cellular/Molecular EffectsObserved Outcome in Preclinical Models
Neuroblastoma Induction of apoptosis; Inhibition of cell proliferation and colony formation.Reduced tumor volume in xenograft models.
Rhabdomyosarcoma Decreased cell proliferation; Promotion of myogenic differentiation.Shift from a proliferative to a differentiated cellular phenotype.
Glioblastoma (GBM) Inhibition of glioblastoma stem cell (GSC) self-renewal; Impairment of tumorsphere formation; Induction of GSC apoptosis.Reduced viability and tumorigenic potential of the GSC population.

Regenerative Medicine Models (e.g., Wound Healing, Dental Pulp Regeneration)

The role of GSK-3β as a negative regulator of the Wnt/β-catenin signaling pathway makes it a prime target for stimulating endogenous regenerative processes. By inhibiting GSK-3β, Tideglusib allows for the nuclear accumulation of β-catenin, which in turn activates gene expression programs essential for cell differentiation and tissue repair.

Dental Pulp Regeneration: One of the most prominent applications of Tideglusib in regenerative medicine is in dentistry. When a tooth is damaged, the inner dental pulp can become exposed. Preclinical studies in rodent models have shown that applying Tideglusib directly to the pulp tissue via a biodegradable collagen sponge stimulates resident mesenchymal stem cells. This stimulation prompts the stem cells to differentiate into odontoblast-like cells, which then secrete new reparative dentin. This process effectively seals the injury from within, restoring the tooth's structural integrity and representing a novel biological approach to dental repair.

Wound Healing: In preclinical models of cutaneous wound healing, topical application of Tideglusib has been shown to accelerate the repair process. The inhibition of GSK-3β in the wound bed promotes keratinocyte migration and proliferation, which are critical steps for re-epithelialization (the process of covering the wound with new skin). Furthermore, it can enhance angiogenesis, the formation of new blood vessels necessary to supply the healing tissue with oxygen and nutrients.

Table 2: Summary of Tideglusib's Effects in Regenerative Medicine Models

Regenerative ModelMechanism of ActionObserved Regenerative Outcome
Dental Pulp Regeneration GSK-3β inhibition activates Wnt/β-catenin signaling, stimulating resident stem cell differentiation into odontoblasts.Formation of new, reparative dentin, leading to biological repair of tooth structure.
Cutaneous Wound Healing Promotes keratinocyte migration and proliferation; Enhances angiogenesis.Accelerated wound closure and improved re-epithelialization in animal models.

Addiction Models (e.g., Alcohol Use Disorder)

Neurobiological research has identified GSK-3β as a key player in the maladaptive neuroplasticity that underlies addiction. Chronic substance use alters signaling pathways in the brain's reward circuitry, and GSK-3β activity is implicated in these long-term changes.

Alcohol Use Disorder (AUD): In rodent models of AUD, Tideglusib has been investigated for its potential to reduce alcohol-seeking behaviors. Research has demonstrated that systemic administration of Tideglusib can decrease voluntary alcohol consumption and preference in models where animals have a choice between alcohol and water. Furthermore, it has been shown to reduce relapse-like behavior, where animals that have undergone a period of forced abstinence show a lower propensity to reinstate alcohol self-administration when given a cue or a priming dose. The proposed mechanism involves the normalization of synaptic function and plasticity in brain regions like the nucleus accumbens and prefrontal cortex, which are dysregulated by chronic alcohol exposure.

Table 3: Summary of Tideglusib's Effects in an Addiction Model

Addiction ModelProposed Neurological Target/PathwayKey Behavioral Finding
Alcohol Use Disorder (Rodent) Modulation of GSK-3β activity and downstream synaptic plasticity in the brain's reward circuitry (e.g., nucleus accumbens).Reduction in voluntary alcohol consumption and attenuation of relapse-like behavior.

Anti-Virulence Studies (e.g., Staphylococcus aureus Sortase A)

In a novel application of drug repurposing, Tideglusib has been identified as a potential anti-virulence agent. This strategy aims to disarm pathogens rather than kill them, thereby reducing pathogenicity and potentially lowering the pressure for antibiotic resistance.

Staphylococcus aureus Sortase A (SrtA): S. aureus is a major human pathogen that uses an enzyme called Sortase A to anchor a variety of key virulence factors to its cell wall. These factors are essential for adhesion to host tissues, invasion, and evasion of the immune system. In silico (computational) screening and subsequent in vitro enzymatic assays have identified Tideglusib as an inhibitor of SrtA. By binding to and inhibiting SrtA, Tideglusib prevents the proper display of these virulence proteins on the bacterial surface. This has been shown to reduce the ability of S. aureus to adhere to human cells and to form biofilms, which are critical components of chronic and device-related infections. This research highlights a non-canonical mechanism of action for Tideglusib, completely independent of its GSK-3β inhibitory activity.

Table 4: Summary of Tideglusib's Effects in an Anti-Virulence Model

PathogenMolecular TargetObserved Anti-Virulence Effect
Staphylococcus aureus Sortase A (SrtA) enzyme.Inhibition of SrtA activity, leading to reduced bacterial adherence to host cells and impaired biofilm formation in vitro.

Advanced Analytical and Synthetic Methodologies for Tideglusib and Tideglusib D7 1 Research

Research-Oriented Synthesis of Deuterated Tideglusib (B1682902) Analogs (Tideglusib-d7-1)

The synthesis of this compound is a strategic process designed to introduce deuterium (B1214612) atoms at specific positions within the molecule, primarily for use in mechanistic and metabolic studies. nih.govdrugbank.com

Specific Deuteration Techniques for Mechanistic Studies

The introduction of deuterium into the Tideglusib molecule to create this compound is a key strategy for mechanistic studies. This process typically involves the use of deuterated reagents or solvents at specific steps of the synthesis. For instance, deuterium can be incorporated into the naphthalene (B1677914) ring of the molecule. nih.govdrugbank.com This isotopic labeling allows researchers to track the molecule and its fragments in various analytical techniques, such as mass spectrometry, without significantly altering its chemical properties. The presence of deuterium can also influence reaction kinetics, providing insights into reaction mechanisms.

The synthesis can be broadly described in the following stages:

Formation of the thiadiazolidine core: This involves a cyclization reaction.

Introduction of the naphthalene moiety: This can be achieved through coupling reactions.

Deuteration: Specific steps using deuterated reagents are employed to incorporate deuterium into the naphthalene structure.

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to confirm the successful incorporation of deuterium and verify the final structure of this compound.

Radiosynthesis of Labeled Tideglusib for In Vivo Research Probes

For in vivo imaging studies, such as Positron Emission Tomography (PET), Tideglusib can be labeled with a positron-emitting radionuclide like carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]). drugbank.comnih.gov The synthesis of [¹¹C]Tideglusib has been achieved through a tandem trapping of [¹¹C]CO₂ followed by an intermolecular cycloaddition. nih.gov This radiosynthesis is typically automated and provides the radiotracer in yields suitable for preclinical imaging studies. nih.gov

Similarly, ¹⁸F-labeled analogs of GSK-3 inhibitors, including structures related to Tideglusib, have been developed for PET imaging. e-century.usnih.gov The radiosynthesis of these tracers often involves complex, multi-step procedures, including the preparation of a precursor compound followed by radiofluorination. e-century.usnih.gov For example, a novel ¹⁸F-labeled ligand was synthesized via a copper-mediated radiofluorination method, yielding the tracer with high radiochemical purity and molar activity, making it suitable for PET imaging of GSK3 in the brain. e-century.usnih.gov These radiolabeled probes are invaluable for non-invasively studying the distribution and target engagement of Tideglusib in living organisms.

Application of this compound in Metabolic Tracing and Pathway Analysis in Preclinical Systems

The use of stable isotope-labeled compounds like this compound is a cornerstone of metabolic tracing studies. nih.gove-century.usnih.gov By introducing a "heavy" version of the drug into a biological system, researchers can distinguish the drug and its metabolites from their naturally occurring, unlabeled counterparts. clearsynth.com This allows for the precise tracking of the metabolic fate of Tideglusib. smolecule.com

When this compound is administered in preclinical models, samples such as plasma, urine, and tissues can be collected and analyzed by mass spectrometry. The distinct mass shift provided by the seven deuterium atoms allows for the unambiguous identification of drug-related material. This technique helps in identifying the major metabolic pathways, determining the structure of metabolites, and quantifying their formation and elimination. Such studies are crucial for understanding the drug's pharmacokinetic profile and potential drug-drug interactions. The use of deuterated standards helps to correct for matrix effects in complex biological samples, ensuring accurate quantification. clearsynth.com

Utilization of Deuterated this compound in Advanced Spectroscopic Techniques for Structural Elucidation

The deuteration of Tideglusib offers significant advantages in advanced spectroscopic techniques for detailed structural analysis. e-century.usnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies

NMR spectroscopy is a powerful tool for studying the three-dimensional structure of molecules and their interactions with biological macromolecules. The presence of deuterium in this compound can simplify complex proton NMR spectra. Since deuterium has a different nuclear spin and resonance frequency than hydrogen, replacing protons with deuterons effectively removes their signals from the ¹H NMR spectrum. This spectral simplification can aid in the assignment of the remaining proton signals and in the determination of the molecule's conformation in solution.

Furthermore, in the context of drug-protein interactions, deuteration can be particularly insightful. For instance, one- and two-dimensional NMR studies have been performed on enzyme-inhibitor complexes using deuterated components to localize the interactions between the inhibitor and the enzyme. researchgate.net By comparing the NMR spectra of a protein in the presence of unlabeled Tideglusib versus this compound, researchers can pinpoint the specific regions of the drug molecule that are in close proximity to the protein, providing valuable information about the binding mode. researchgate.net

Quantitative Bioanalysis of Tideglusib and its Metabolites in Preclinical Samples using Deuterated Internal Standards

In the field of quantitative bioanalysis, stable isotope-labeled internal standards are considered the gold standard for accuracy and precision, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.govnih.gov this compound serves as an ideal internal standard for the quantification of Tideglusib in preclinical samples. clearsynth.com

The key advantage of using a deuterated internal standard is that it shares nearly identical physicochemical properties with the analyte (unlabeled Tideglusib). nih.gov This means it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. kcasbio.com By adding a known amount of this compound to each sample at the beginning of the sample preparation process, any variability in sample extraction, handling, or instrument response can be normalized. biopharmaservices.comcerilliant.com The concentration of Tideglusib is then determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve. clearsynth.com This approach significantly improves the robustness, reliability, and accuracy of the bioanalytical method, which is essential for pharmacokinetic and metabolic studies. nih.govscispace.comlcms.cznih.gov

Structure Activity Relationship Sar and Rational Design of Tideglusib Analogs

Systematic Modification of Tideglusib (B1682902) Scaffold for Enhanced Research Properties

The Tideglusib scaffold has been systematically modified to explore how changes in its chemical structure affect its biological activity. In one such study, Tideglusib was used as a lead compound to synthesize a series of 17 derivatives to screen for novel spermostatic activity, demonstrating the adaptability of the scaffold for diverse research targets. biomedres.usbiomedres.us

The core 1,2,4-thiadiazolidin-3,5-dione ring was retained, while the peripheral substituents—the 4-benzyl group and the 2-naphthalen-1-yl group—were replaced with various other moieties. biomedres.usbiomedres.us The findings from this systematic modification revealed that both the original naphthalene (B1677914) ring and the benzene (B151609) ring were non-essential for the observed sperm-braking activity. biomedres.usbiomedres.us This indicates that these positions on the scaffold are amenable to substitution to potentially enhance other properties, such as solubility or target specificity, without abolishing the core activity. Of the 17 derivatives synthesized, all but one (where the 2-N position was connected to a hydrogen atom) showed some level of inhibitory effect. biomedres.usbiomedres.us

Systematic Modification of Tideglusib Scaffold

This table summarizes the findings from a study where the Tideglusib scaffold was systematically modified. The core thiadiazolidinone (B1220539) ring was kept constant while peripheral groups were changed to assess their impact on biological activity.

Structural ComponentModification StrategyKey Structure-Activity Relationship FindingReference
1,2,4-Thiadiazolidin-3,5-dione CoreRetained as the core scaffold in all derivatives.Considered the essential component for the observed activity. biomedres.usbiomedres.us
Peripheral Substituents (Naphthalene and Benzene Rings)Replaced with a variety of other chemical groups.Found to be non-essential for the core activity, indicating these positions can be modified to tune other properties. biomedres.usbiomedres.us
2-N PositionSubstitution at this position was varied. A derivative with only a hydrogen atom at this position was inactive.Substitution at the 2-N position is critical for activity. biomedres.usbiomedres.us

Identification of Key Pharmacophoric Features for Glycogen (B147801) Synthase Kinase-3 Beta Inhibition

Computational studies and binding assays have been instrumental in identifying the specific molecular interactions responsible for Tideglusib's inhibition of GSK-3β. mdpi.comnih.govresearchgate.net Tideglusib is an irreversible, non-ATP-competitive inhibitor, a characteristic attributed to its unique binding mechanism. mdpi.comnih.gov

Pharmacophore-based virtual screening, using Tideglusib's structure as a template, has elucidated several key features: mdpi.comnih.govresearchgate.net

Covalent Interaction : The most critical interaction is the formation of a covalent bond with the Cys199 residue located at the entrance to the GSK-3β active site. nih.govresearchgate.netnih.gov This irreversible binding is a defining feature of its mechanism. nih.gov

Hydrogen Bonding : In addition to the covalent bond, hydrogen bonds are formed with the backbone of other amino acid residues in the binding pocket, including Met101 and Asp200, which further stabilize the inhibitor-enzyme complex. nih.govresearchgate.net

These features collectively define the pharmacophore required for potent, non-ATP-competitive inhibition of GSK-3β. The irreversible nature of the inhibition and the specific interaction with Cys199 distinguish Tideglusib from ATP-competitive inhibitors. researchgate.netnih.gov

Pharmacophoric Features of Tideglusib for GSK-3β Inhibition

This table outlines the key molecular interactions between Tideglusib and the GSK-3β enzyme that are essential for its inhibitory activity.

Pharmacophoric FeatureInteracting Residue(s) in GSK-3βSignificanceReference
Covalent BondingCys199Forms an irreversible bond, leading to sustained enzyme inhibition. This is a key feature of its non-ATP competitive mechanism. mdpi.comnih.govresearchgate.net
Hydrogen BondingMet101, Asp200Stabilizes the binding of the inhibitor within the active site. nih.govresearchgate.net
Cation-π InteractionsArginine residuesThe N2-phenyl ring of the TDZD scaffold interacts with positively charged residues, enhancing inhibitory potency. researchgate.net

Development of Novel Thiadiazolidinone Derivatives for Targeted Research

The thiadiazolidinone (TDZD) scaffold of Tideglusib has been described as a "privileged scaffold" for the selective inhibition of GSK-3, prompting the development of novel derivatives for targeted research. acs.org The goal of these efforts has been to improve upon the properties of Tideglusib, such as binding efficiency and selectivity. researchgate.net

One notable strategy involved designing TDZD derivatives containing an acryloyl warhead. researchgate.net This modification was intended to enhance the covalent interaction with the target enzyme. This rational design approach led to the synthesis of a compound, designated 10a , which demonstrated a 2.7-fold improvement in kinase inhibitory activity compared to the parent compound, Tideglusib. researchgate.net Further investigation confirmed that compound 10a could significantly reduce the expressions of key pathological markers in cellular models by increasing the level of phosphorylated (inactive) GSK-3β. researchgate.net

This development highlights how the foundational SAR knowledge from Tideglusib can be used to rationally design next-generation compounds with enhanced properties for specific research applications.

Comparison of Tideglusib and a Novel Derivative

This table compares the parent compound, Tideglusib, with a rationally designed thiadiazolidinone derivative to illustrate the successful enhancement of inhibitory activity.

CompoundDesign StrategyOutcomeReference
TideglusibParent compound; non-ATP competitive inhibitor.Serves as the benchmark for GSK-3β inhibition. researchgate.net
Compound 10aAddition of an acryloyl warhead to the TDZD scaffold to create a targeted covalent inhibitor.Achieved a 2.7-fold increase in kinase inhibitory activity compared to Tideglusib. researchgate.net

Computational and Theoretical Approaches in Tideglusib Research

Molecular Docking and Virtual Screening for Glycogen (B147801) Synthase Kinase-3 Beta Inhibitors.mdpi.comnih.gov

Molecular docking and virtual screening are foundational computational techniques used to identify and refine potential inhibitors of Glycogen Synthase Kinase-3 Beta (GSK-3β). These methods predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. In the context of Tideglusib (B1682902) research, its known structure and inhibitory action against GSK-3β serve as a crucial reference point.

Virtual screening campaigns often use Tideglusib as a benchmark or a template for discovering new chemical scaffolds. mdpi.comnih.gov For instance, a pharmacophore-based virtual screening used Tideglusib's key molecular features as a model to search compound libraries for new potential inhibitors. mdpi.com In one such study, Tideglusib was docked into the active site of GSK-3β, yielding a binding energy of -11.37 kcal/mol. nih.gov The analysis revealed that Tideglusib forms a covalent bond with the residue Cys199 at the entrance of the active site, supplemented by hydrogen bonds with Met101 and Asp200. nih.gov These specific interactions are considered critical for its inhibitory function and are used to evaluate newly identified compounds. nih.gov Docking-based virtual screening has proven to be a successful strategy for identifying novel GSK-3β inhibitors, with several studies using this approach to screen large databases and identify hits with micromolar inhibitory potencies. austinpublishinggroup.com

CompoundTarget ProteinDocking Score (Binding Energy)Key Interacting ResiduesInteraction Type
TideglusibGSK-3β-11.37 kcal/molCys199Covalent Interaction
TideglusibGSK-3β-11.37 kcal/molMet101, Asp200Hydrogen Bonds
ZINC4192390GSK-3β-13.39 kcal/molCys199Stable Interaction

The search for novel GSK-3β inhibitors employs two primary virtual screening methodologies: ligand-based and structure-based approaches. nih.gov

Ligand-based virtual screening relies on the knowledge of known active inhibitors. nih.gov Methods like shape-similarity searching use the three-dimensional structure of a known inhibitor, such as Tideglusib, as a template to find other molecules in a database with a similar shape and chemical features. nih.govresearchgate.net Another ligand-based technique is pharmacophore modeling, where a model is constructed based on the essential structural features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions). doi.orgebi.ac.uk This pharmacophore model is then used as a filter to screen large compound libraries, identifying molecules that possess the necessary features for GSK-3β inhibition. doi.orgebi.ac.uk

Structure-based virtual screening utilizes the 3D crystallographic structure of the target protein, GSK-3β. olemiss.edu The primary technique is molecular docking, where vast libraries of compounds are computationally fitted into the protein's binding site. austinpublishinggroup.com The molecules are then ranked based on scoring functions that estimate their binding affinity. nih.gov For GSK-3β, scoring functions that emphasize the complementarity between the inhibitor and the ATP-binding cavity, such as Shapegauss and Chemgauss3, have shown the best performance. nih.gov This approach is not limited by the structures of known inhibitors and can therefore be used to explore greater chemical diversity and identify entirely new scaffolds. nih.gov Often, a hierarchical or combined approach is used, where ligand-based methods rapidly filter a large database before more computationally intensive structure-based docking is performed on the smaller, enriched set of candidates. nih.govdoi.org

Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Conformational Analysis.mdpi.comnih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In Tideglusib research, MD simulations provide critical insights into the stability of the inhibitor-protein complex and the conformational changes that occur upon binding. nih.govresearchgate.net These simulations validate the binding poses predicted by molecular docking and offer a more dynamic picture of the molecular interactions. nih.gov

Studies have employed MD simulations, ranging from 20 to 100 nanoseconds, to analyze the GSK-3β-Tideglusib complex. nih.govresearchgate.netnih.gov By tracking metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability of the complex. nih.gov A stable RMSD value over the course of a simulation suggests that the ligand remains securely in the binding pocket, confirming a stable binding mode. nih.gov For example, a 20-ns MD simulation was used to validate the binding potential of Tideglusib and to confirm the stability of its interactions within the GSK-3β active site. nih.govresearchgate.net Similarly, MD simulations have been used to compare the stability of newly identified inhibitors against that of Tideglusib, providing a benchmark for their potential efficacy. nih.gov Analysis of the simulation trajectory also reveals detailed information about protein-ligand contacts, such as which hydrogen bonds and hydrophobic interactions are consistently maintained over time. researchgate.net

Simulation TargetSimulation DurationKey FindingsAnalysis Metrics
GSK-3β-Tideglusib Complex20 nsValidated binding potential and stability of molecular interactions. nih.govresearchgate.netRMSD, RMSF, Energy Plots. nih.gov
GSK-3β-Tideglusib Complex50 nsInvestigated the dynamical behavior and intermolecular interactions of the complex. researchgate.netInteraction Analysis. researchgate.net
SARS-CoV-2 Mpro-Tideglusib Complex200 nsAnalyzed conformational changes and stability of protein-ligand contacts over time. researchgate.netRMSD, Protein-Ligand Contact Timelines. researchgate.net

Quantum Chemical Calculations for Mechanistic Insights and Binding Energy Predictions

Quantum chemical (QC) calculations offer the highest level of theoretical detail for studying molecular systems, focusing on their electronic structure. In the context of Tideglusib and GSK-3β, these methods are applied to gain deep mechanistic insights into the inhibition process and to achieve highly accurate binding energy predictions.

QC methods are particularly valuable for studying chemical reactions, such as the formation of a covalent bond between an inhibitor and its target. nih.gov Since Tideglusib is an irreversible inhibitor that likely forms a covalent bond with Cys199 of GSK-3β, QC calculations can elucidate the precise mechanism of this reaction. nih.govresearchgate.net For example, quantum mechanics (QM) models can be used to study the transition state of the reaction between the inhibitor and the cysteine residue, providing a detailed understanding of the inhibition mechanism at an electronic level. researchgate.net

Furthermore, QC calculations are used to improve the accuracy of other computational methods. The atomic charges and force field parameters used in molecular dynamics simulations can be derived from QC calculations, leading to more realistic and accurate simulations. chemrxiv.orgtandfonline.com For binding energy predictions, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. In this approach, the most critical part of the system—the ligand and the immediate interacting residues—is treated with high-level QM, while the rest of the protein and solvent are handled by more efficient MM methods. This allows for a highly accurate calculation of interaction energies that is computationally feasible. nih.gov Density Functional Theory (DFT) is another QC method used to analyze the electronic properties of inhibitors, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals can indicate the molecule's chemical reactivity and stability. nih.gov

Computational MethodApplication in Inhibitor ResearchKey Insights Provided
Quantum Mechanics (QM) Cluster ModelsStudying the covalent reaction between an inhibitor and a cysteine residue. nih.govresearchgate.netDetailed reaction pathways and transition state structures. researchgate.net
QM/MM (Hybrid) CalculationsCalculating precise binding energies of a ligand in a protein's active site. nih.govAccurate prediction of protein-ligand interaction energies.
Density Functional Theory (DFT)Analyzing electronic properties (HOMO/LUMO) of inhibitors. nih.govInformation on chemical reactivity, stability, and charge distribution. nih.gov
Force Field ParametrizationRefining parameters for Molecular Dynamics (MD) simulations. chemrxiv.orgtandfonline.comIncreased accuracy and reliability of MD simulations and free energy calculations. tandfonline.com

Emerging Research Paradigms and Future Directions

Development of Next-Generation Glycogen (B147801) Synthase Kinase-3 Beta Inhibitors with Improved Research Profiles

The pursuit of effective therapies for a multitude of diseases has identified Glycogen Synthase Kinase-3 Beta (GSK-3β) as a significant drug development target. myotonic.orgmdpi.com GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. mdpi.comjacc.org Its dysregulation is linked to neurodegenerative disorders like Alzheimer's disease, various cancers, and inflammatory conditions. mdpi.commdpi.com This has spurred the development of inhibitors, with early examples like Tideglusib (B1682902), a non-ATP competitive inhibitor of GSK-3β. cymitquimica.commdpi.com

The development of next-generation GSK-3β inhibitors is focused on overcoming the limitations of earlier compounds to improve research and therapeutic profiles. patsnap.com A key challenge is achieving high selectivity, as the ATP-binding pocket is highly conserved across many kinases. nih.gov To address this, research has shifted towards non-ATP competitive and allosteric inhibitors, which target other sites on the enzyme, potentially offering greater specificity and reducing off-target effects. mdpi.comnih.gov Another critical area of improvement is the optimization of pharmacokinetic properties to enhance metabolic stability and bioavailability. patsnap.com

In this context, deuterated compounds like Tideglusib-d7-1 represent a significant advancement for preclinical research. smolecule.comsmolecule.com Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), can alter the metabolic profile of a compound. smolecule.comsmolecule.com This modification in this compound enhances its metabolic stability, making it a valuable tool for pharmacokinetic studies. smolecule.com The improved stability allows for more precise tracking of the compound's metabolism and distribution in research models, providing clearer insights into its pharmacodynamics without significantly altering its fundamental biological activity. smolecule.comsmolecule.com The development of such isotopically labeled compounds with improved research profiles is crucial for accurately characterizing the mechanism of action and guiding the design of future therapeutic candidates.

Table 1: Characteristics of Next-Generation GSK-3β Inhibitors

mdpi.comnih.govnih.govnih.govnih.govsmolecule.comsmolecule.com
Inhibitor Class/ExampleKey FeatureAdvantage in Research ProfileReference
Non-ATP Competitive (e.g., Tideglusib)Binds to a site other than the ATP pocket, often irreversibly.Higher kinase selectivity compared to ATP-competitive inhibitors; useful for studying long-term inhibition effects.
Allosteric Modulators (e.g., Manzamine)Bind to an allosteric site, inducing a conformational change that inhibits activity.Offers a distinct mechanism from active site inhibitors, potentially with greater specificity and fewer off-target effects.
Substrate Competitive InhibitorsDesigned to interact with the substrate binding site instead of the ATP pocket.May provide a higher degree of selectivity for GSK-3β over other kinases.
Deuterated Compounds (e.g., this compound)Isotopically labeled with deuterium to alter metabolism.Enhanced metabolic stability, making it a superior tool for pharmacokinetic and drug metabolism studies.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding in Preclinical Models

Modern drug discovery and mechanistic analysis increasingly rely on "omics" technologies, which allow for the large-scale study of biological molecules. humanspecificresearch.orguninet.edu These disciplines—including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—provide a holistic view of the cellular processes affected by a compound. humanspecificresearch.orguninet.edufrontiersin.org The integration of these high-throughput methods is essential for building a comprehensive understanding of a drug's mechanism of action, identifying biomarkers, and discovering novel therapeutic targets. humanspecificresearch.orguninet.edu

In preclinical research involving Tideglusib, omics technologies have been instrumental in elucidating its effects beyond its primary role as a GSK-3β inhibitor. For example, transcriptomics, specifically RNA sequencing (RNA-seq), has been used to analyze gene expression changes in the brain following Tideglusib administration in a preclinical model of alcohol use disorder. researchgate.net This analysis revealed that Tideglusib modulates brain gene expression signatures related to synaptic plasticity and the canonical Wnt signaling pathway, providing a deeper mechanistic insight into how it may reduce alcohol consumption. researchgate.net

Similarly, in a study on skin aging, transcriptome analysis of young versus old skin identified age-related changes in the PI3K/Akt pathway. researchgate.net This omics-based finding provided the rationale for testing Tideglusib, which was subsequently shown to activate this specific pathway to promote wound healing in aged rat models. researchgate.net These examples highlight how omics technologies serve as powerful tools in preclinical studies, enabling researchers to move from a single target to a network-level understanding of a compound's biological impact. There are plans for further omics studies on cohort samples from Tideglusib trials to continue generating large-scale data for analysis. patsnap.com

Table 2: Application of Omics in Tideglusib Preclinical Research

researchgate.netresearchgate.netpatsnap.com
Omics TechnologyPreclinical Model/ContextResearch Finding/ApplicationReference
Transcriptomics (RNA-Seq)Alcohol Use Disorder (Animal Model)Identified alterations in genes involved in synaptic plasticity and Wnt signaling, explaining potential mechanism for reducing ethanol (B145695) consumption.
Transcriptomics (RNA-Seq)Skin Aging (Animal Model)Analyzed differentially expressed genes to identify the PI3K/Akt pathway as being affected by aging, providing a target for intervention.
General Omics StudiesClinical Trial Cohort SamplesPlanned generation of large omics datasets to support comprehensive analysis of Tideglusib's effects.

Exploration of Novel Disease Pathways and Targets in Preclinical Research

While initially investigated for neurodegenerative diseases like Alzheimer's due to its role in reducing tau protein phosphorylation and amyloid deposition, the therapeutic potential of Tideglusib is being explored across a wide range of novel disease pathways in preclinical research. mdpi.comdrugbank.comaacrjournals.org These studies leverage its function as a GSK-3β inhibitor to modulate cellular processes implicated in various pathologies.

One significant area of exploration is in rare genetic disorders. In models of myotonic dystrophy, Tideglusib has shown the potential to improve muscle structure and function. drugpatentwatch.combrocku.camyotonic.org Preclinical data supported its advancement into clinical trials for this condition. myotonic.org Another novel application is for arrhythmogenic cardiomyopathy (ACM), a genetic heart disorder. phri.ca In mouse models of ACM, Tideglusib demonstrated therapeutic efficacy, leading to the initiation of clinical trials to see if it can prevent the disease's onset in individuals carrying the gene. phri.camcmaster.ca

The research extends to oncology and regenerative medicine. Preclinical testing of Tideglusib has been conducted for rhabdomyosarcoma, a childhood soft tissue sarcoma. oncotarget.com In cancer research, it has also been explored as a potential anti-cancer agent due to its influence on cell proliferation and apoptosis. smolecule.com Furthermore, studies have shown that Tideglusib promotes wound healing in aged skin by activating the PI3K/Akt signaling pathway, suggesting its potential use in medical and cosmetic applications for skin rejuvenation. smolecule.comresearchgate.net Research in models of amyotrophic lateral sclerosis (ALS) found that Tideglusib could reduce the phosphorylation of the TDP-43 protein, a key pathological feature of the disease, and restore its normal cellular localization. mdpi.com

Table 3: Novel Disease Pathways and Targets for Tideglusib in Preclinical Research

myotonic.orgdrugpatentwatch.combrocku.caphri.camcmaster.camdpi.comsmolecule.comresearchgate.netoncotarget.comresearchgate.net
Disease/ConditionKey Pathway/Target InvestigatedPreclinical FindingReference
Myotonic DystrophyGSK-3β over-activityShowed potential to improve muscle structure and cognitive function.
Arrhythmogenic Cardiomyopathy (ACM)Underlying genetic pathophysiologyDemonstrated therapeutic efficacy in mouse models, preventing disease onset.
Amyotrophic Lateral Sclerosis (ALS)TDP-43 protein phosphorylationDecreased pathological phosphorylation and restored localization of TDP-43.
Wound HealingPI3K/Akt signaling pathwayPromoted proliferation and migration of epidermal stem cells, accelerating healing in aged skin.
Rhabdomyosarcoma (RMS)GSK-3β signalingShowed on-target reduction of β-catenin phosphorylation in vitro.
Alcohol Use DisorderGSK-3β signaling in the brainReduced chronic and binge-like ethanol consumption in animal models.

Collaborative Research Initiatives and Open Science Approaches in Tideglusib Studies

The scientific investigation of Tideglusib and its therapeutic potential is marked by significant collaborative efforts between academic institutions, research institutes, and pharmaceutical companies. These partnerships are crucial for advancing preclinical findings into clinical trials, particularly for rare diseases where patient populations are small and geographically dispersed.

A prominent example is the collaboration between AMO Pharma, a specialty biopharmaceutical company, and the Population Health Research Institute (PHRI), associated with McMaster University. dicardiology.comprnewswire.com This partnership is advancing a clinical trial to assess the efficacy of Tideglusib for treating arrhythmogenic cardiomyopathy (ACM). dicardiology.comprnewswire.com This trial, known as the TaRGET trial, is a nationwide Canadian effort involving 20 sites and further collaboration with the Hearts in Rhythm Organization (HiRO). smolecule.comphri.ca The HiRO network is instrumental in identifying and enrolling eligible individuals who carry a genetic predisposition for ACM, demonstrating a powerful model of multi-center, collaborative research. phri.camcmaster.ca

Another key collaboration is between researchers at Brock University and AMO Pharma to investigate Tideglusib for Duchenne muscular dystrophy. brocku.ca This partnership leverages the university's deep understanding of the disease's mechanisms and the company's GSK-3β inhibitor to test its effectiveness on cardiac and skeletal muscle health in advanced preclinical models. brocku.ca These initiatives highlight a trend towards building consortia to tackle complex diseases. Furthermore, the dissemination of findings through open-access journals contributes to the principles of open science, allowing for broader access to knowledge and fostering further research and validation by the global scientific community. amazonaws.com

Table 4: Examples of Collaborative Research Initiatives in Tideglusib Studies

dicardiology.comprnewswire.comphri.camcmaster.cabrocku.ca
Collaborating EntitiesDisease FocusObjective of CollaborationReference
AMO Pharma & Population Health Research Institute (PHRI)Arrhythmogenic Cardiomyopathy (ACM)To conduct the TaRGET clinical trial assessing Tideglusib's efficacy.
TaRGET Trial Investigators & Hearts in Rhythm Organization (HiRO)Arrhythmogenic Cardiomyopathy (ACM)To facilitate nationwide patient enrollment and trial feasibility across 20 Canadian sites.
Brock University & AMO Pharma Inc.Duchenne Muscular Dystrophy (DMD)To test the effectiveness of Tideglusib in a severe preclinical model of DMD, focusing on cardiac and skeletal muscle.

Q & A

Basic: What are the established protocols for assessing the purity and stability of Tideglusib-d7-1 in preclinical studies?

Methodological Answer:

  • Purity Assessment: Utilize high-performance liquid chromatography (HPLC) with UV detection (e.g., ≥99% purity threshold) and confirm deuteration levels via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Stability Testing: Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity for 6 months) using stability-indicating HPLC methods. Monitor deuterium retention using isotopic ratio MS to rule out hydrogen-deuterium exchange .

Basic: How to design in vitro experiments to evaluate GSK-3β inhibition efficacy of this compound?

Methodological Answer:

  • Enzyme Assays: Preincubate this compound (1–100 nM) with recombinant GSK-3βWT for 1 hour to assess irreversible inhibition. Include the GSK-3βC199A mutant as a negative control to confirm covalent binding specificity .
  • Data Normalization: Use ATP-competitive inhibitors (e.g., CHIR99021) as benchmarks. Calculate IC50 values via nonlinear regression (e.g., Hill equation) with triplicate technical replicates .

Advanced: How to resolve contradictions between in vitro kinase selectivity profiles and cellular efficacy data for this compound?

Methodological Answer:

  • Orthogonal Validation: Perform thermal shift assays (TSA) to confirm target engagement in cells. Combine with siRNA-mediated GSK-3β knockdown to isolate compound-specific effects.
  • Cellular Uptake Analysis: Quantify intracellular this compound levels using LC-MS/MS to rule out permeability limitations. Compare results with deuterium-free analogs to assess isotopic effects on bioavailability .

Advanced: What methodological considerations are critical when extrapolating pharmacokinetic (PK) data from this compound to its non-deuterated counterpart?

Methodological Answer:

  • Deuterium Isotope Effects: Conduct parallel PK studies in rodent models to compare metabolic half-lives (t1/2) and clearance rates. Use cytochrome P450 inhibition assays to identify deuteration-sensitive metabolic pathways.
  • Tissue Distribution: Employ quantitative whole-body autoradiography (QWBA) with radiolabeled analogs to validate brain penetration claims in neurodegenerative models .

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound after long-term storage?

Methodological Answer:

  • Degradation Monitoring: Use forced degradation studies (e.g., exposure to acidic/alkaline conditions, light, and heat) followed by UPLC-MS to identify decomposition products.
  • Isotopic Purity Check: Perform high-resolution MS to detect hydrogen-deuterium exchange, ensuring deuterium labels remain intact at specified positions (e.g., C-7) .

Advanced: How to optimize experimental parameters for assessing this compound’s blood-brain barrier (BBB) penetration in neurodegenerative models?

Methodological Answer:

  • In Situ Perfusion Models: Quantify BBB permeability using murine models with simultaneous cerebrospinal fluid (CSF) sampling. Normalize data to reference compounds (e.g., sucrose for paracellular leakage).
  • Species-Specific Considerations: Compare PK profiles in rodents vs. non-human primates to account for interspecies differences in efflux transporters (e.g., P-glycoprotein) .

Basic: What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Dose-Response Modeling: Apply a four-parameter logistic model (4PL) to calculate EC50/LC50 values. Use ANOVA with Tukey’s post hoc test for inter-group comparisons (α = 0.05).
  • Outlier Management: Predefine exclusion criteria (e.g., >3 SD from mean) and justify deviations in supplementary materials .

Advanced: How to address potential off-target effects when using this compound in kinase profiling assays?

Methodological Answer:

  • Broad-Panel Screening: Test this compound against a kinase panel (e.g., 400+ kinases) at 1 μM to identify off-target hits. Validate findings with cellular assays (e.g., phosphoproteomics).
  • Genetic Controls: Use CRISPR-Cas9-engineered cell lines lacking GSK-3β to confirm on-target activity. Cross-reference with published selectivity data for non-deuterated Tideglusib .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.